molecular formula C21H21ClN2O5S B12750247 2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid CAS No. 67931-70-8

2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B12750247
CAS No.: 67931-70-8
M. Wt: 448.9 g/mol
InChI Key: LWHFINXDOJZPIV-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a dimethoxyphenyl ethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps One common method starts with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid
  • 2-((4-Fluorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid

Uniqueness

2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazolidine ring and the dimethoxyphenyl ethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

CAS No.

67931-70-8

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)imino-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C21H21ClN2O5S/c1-28-16-8-3-13(11-17(16)29-2)9-10-24-20(27)18(12-19(25)26)30-21(24)23-15-6-4-14(22)5-7-15/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26)

InChI Key

LWHFINXDOJZPIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=C(C=C3)Cl)CC(=O)O)OC

Origin of Product

United States

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